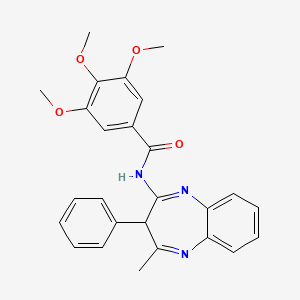
3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a benzodiazepine moiety. This compound is of interest due to its potential pharmacological properties and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene derivative. One common method involves the methylation of gallic acid with dimethyl sulfate in the presence of sodium hydroxide . The resulting trimethoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with the benzodiazepine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction: The benzodiazepine moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of the benzodiazepine moiety can produce various reduced derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the benzodiazepine moiety may interact with neurotransmitter receptors, contributing to its potential neurological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has similar anti-cancer properties.
Trimetrexate: A dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: Another dihydrofolate reductase inhibitor with antibacterial properties.
Uniqueness
What sets 3,4,5-trimethoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide apart is its unique combination of the trimethoxyphenyl group and the benzodiazepine moiety, which may confer a broader range of biological activities and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide |
InChI |
InChI=1S/C26H25N3O4/c1-16-23(17-10-6-5-7-11-17)25(28-20-13-9-8-12-19(20)27-16)29-26(30)18-14-21(31-2)24(33-4)22(15-18)32-3/h5-15,23H,1-4H3,(H,28,29,30) |
InChI Key |
XAXXPBMVXIXMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12218285.png)
![3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218292.png)
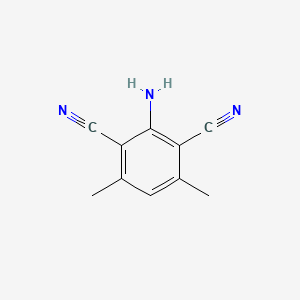
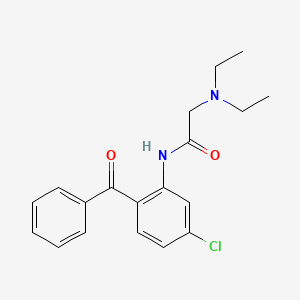
![4-[3-(3,5-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218310.png)
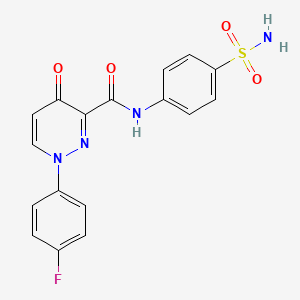

![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12218323.png)
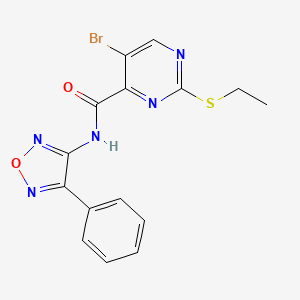

![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218350.png)
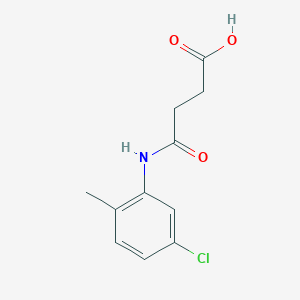
![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12218359.png)
